

A Comparative Guide to Covalent KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

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Compound of Interest		
Compound Name:	KRAS inhibitor-22	
Cat. No.:	B12392975	Get Quote

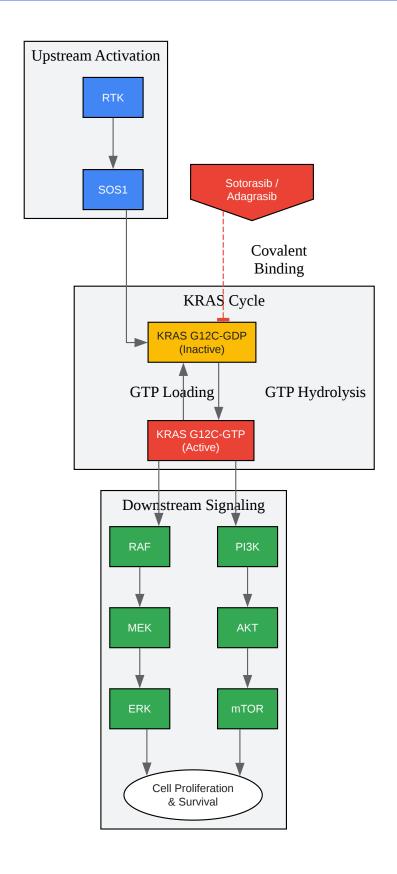
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading covalent KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), with supporting experimental data. While other inhibitors like **KRAS inhibitor-22**, which targets KRAS G12C and G12D through protein degradation, are in development, publicly available comparative data is limited. This guide will focus on the two FDA-approved inhibitors for which extensive data exists.

The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a landmark achievement in oncology, offering a therapeutic option for a previously "undruggable" target. These inhibitors work by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which are critical for tumor cell proliferation and survival.[1][2][3]

Mechanism of Action: Covalent Inhibition of KRAS G12C

Both Sotorasib and Adagrasib are orally bioavailable small molecules that selectively target the KRAS G12C mutant protein.[1] The G12C mutation introduces a cysteine residue that is absent in the wild-type KRAS protein, providing a unique target for these covalent drugs.[1] By forming an irreversible bond, they trap KRAS G12C in its inactive state, thereby inhibiting oncogenic signaling.









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